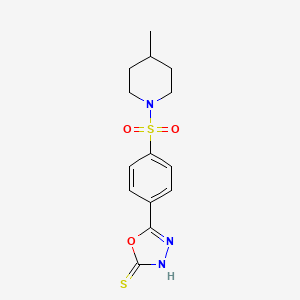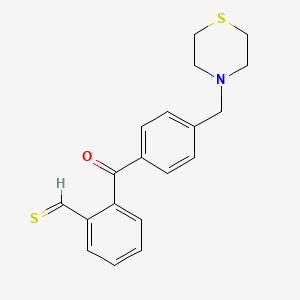
2-Thiomethyl-4'-thiomorpholinomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thiomethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a yellow crystalline solid commonly used in medical, environmental, and industrial research. The molecular formula of this compound is C19H21NOS2, and it has a molecular weight of 343.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiomethyl-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 2-(methylthio)benzoyl chloride with 4-(thiomorpholinomethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of 2-thiomethyl-4’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-thiomethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-thiomethyl-4’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and photostabilizers.
Wirkmechanismus
The mechanism of action of 2-thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator by absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular components such as proteins and DNA, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacking the thiomethyl and thiomorpholinomethyl groups.
4-methylbenzophenone: A derivative with a methyl group at the para position of the benzophenone moiety.
4-chlorobenzophenone: A derivative with a chlorine atom at the para position of the benzophenone moiety.
Uniqueness
2-thiomethyl-4’-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H19NOS2 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-[4-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(18-4-2-1-3-17(18)14-22)16-7-5-15(6-8-16)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |
InChI-Schlüssel |
VFBJQEBVNTXQMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


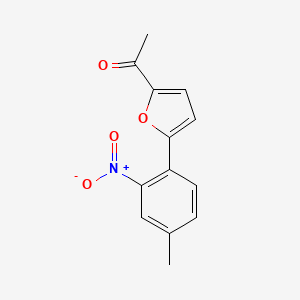
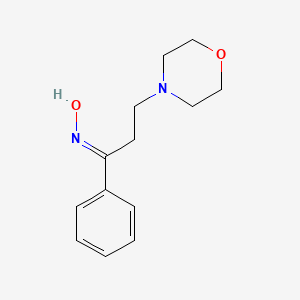
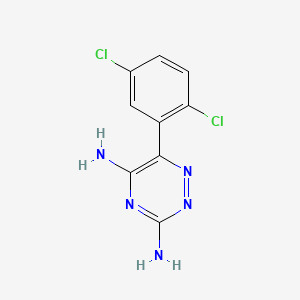
![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
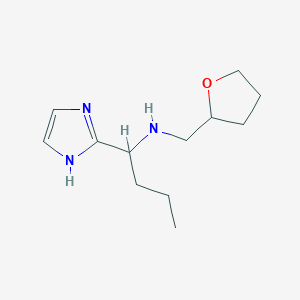
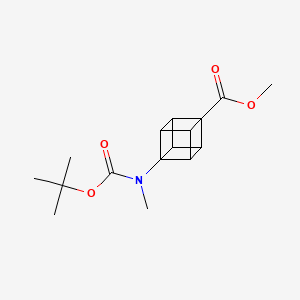


![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)

![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)
